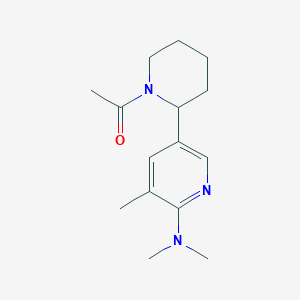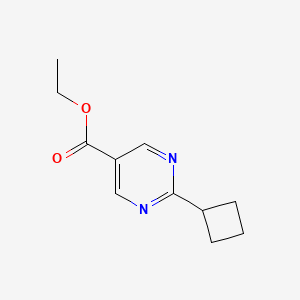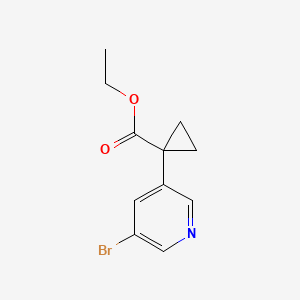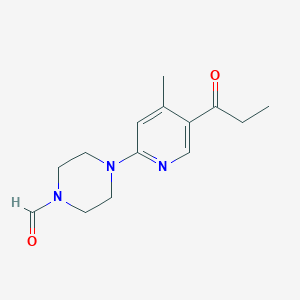
2-(Isopropylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Isopropylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine is a complex organic compound that features a pyridine ring substituted with an isopropylthio group and a tosylpyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of condensation reactions involving appropriate precursors.
Introduction of the Isopropylthio Group: This step involves the substitution of a hydrogen atom on the pyridine ring with an isopropylthio group, often using reagents like isopropylthiol and a suitable catalyst.
Attachment of the Tosylpyrrolidinyl Group: The tosylpyrrolidinyl group is introduced through a nucleophilic substitution reaction, where a tosylpyrrolidine derivative reacts with the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Isopropylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the tosylpyrrolidinyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine or pyrrolidine derivatives.
Scientific Research Applications
2-(Isopropylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(Isopropylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The isopropylthio and tosylpyrrolidinyl groups can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(1-Tosylpyrrolidin-2-yl)pyridine: Lacks the isopropylthio group, which may affect its reactivity and biological activity.
2-(Isopropylthio)pyridine: Lacks the tosylpyrrolidinyl group, which may influence its solubility and binding properties.
Uniqueness
2-(Isopropylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine is unique due to the presence of both the isopropylthio and tosylpyrrolidinyl groups, which confer distinct chemical and biological properties. This combination of functional groups can enhance the compound’s versatility in various applications.
Properties
Molecular Formula |
C19H24N2O2S2 |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]-2-propan-2-ylsulfanylpyridine |
InChI |
InChI=1S/C19H24N2O2S2/c1-14(2)24-19-11-8-16(13-20-19)18-5-4-12-21(18)25(22,23)17-9-6-15(3)7-10-17/h6-11,13-14,18H,4-5,12H2,1-3H3 |
InChI Key |
JGMSBSOPTDLYER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CN=C(C=C3)SC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((6-Methylbenzo[d]isoxazol-3-yl)oxy)acetic acid](/img/structure/B11798517.png)













